Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

Catalog No.
S13958073
CAS No.
M.F
C36H62O31
M. Wt
990.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

Product Name

Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O31

Molecular Weight

990.9 g/mol

InChI

InChI=1S/C36H62O31/c37-1-7-13(43)15(45)21(51)31(57-7)63-27-9(3-39)59-32(23(53)17(27)47)64-28-10(4-40)60-33(24(54)18(28)48)65-29-11(5-41)61-34(25(55)19(29)49)66-30-12(6-42)62-36(26(56)20(30)50)67-35-22(52)16(46)14(44)8(2-38)58-35/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

WHOZUKCKVDCMGF-DWJDYNGGSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C(O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)CO)CO)CO)O)O)O)O

The compound Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc is a polysaccharide characterized by a linear arrangement of glucose units connected by alpha-1,4-glycosidic bonds, with the final glucose unit linked through an alpha-1,1 bond. This structure is reminiscent of amylose, a major component of starch. The repetitive glucose units contribute to its properties and functionality, making it significant in carbohydrate chemistry and biochemistry. Its unique structure allows for various interactions and biological activities, which are pivotal in both natural and industrial processes .

  • Hydrolysis: This reaction involves breaking the glycosidic bonds to release individual glucose units.
  • Oxidation: Glucose units can be oxidized to form gluconic acid or other derivatives.
  • Substitution: Functional groups may be introduced into the glucose units through various chemical processes.

Common Reagents and Conditions

  • Hydrolysis: Typically performed under acidic conditions or with enzymes like alpha-amylase or glucoamylase.
  • Oxidation: Can be achieved using reagents such as nitric acid or enzymes like glucose oxidase.
  • Substitution: Chemical reagents like acetic anhydride can be used for acetylation, while chlorinating agents can facilitate chlorination.

Major Products

  • Hydrolysis produces free glucose.
  • Oxidation yields gluconic acid.
  • Substitution reactions can lead to derivatives such as acetylated or chlorinated glucose.

The biological activity of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc is significant in various physiological processes. It serves as an energy source and plays a role in cellular signaling. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways. Additionally, its similarity to starch makes it relevant in studies related to digestion and absorption in the human body .

Synthetic Routes and Reaction Conditions

The synthesis of this polysaccharide primarily involves enzymatic polymerization. Enzymes such as alpha-glucosidases and alpha-1,4-glucan lyases catalyze the formation of the alpha-1,4-glycosidic bonds between glucose molecules. This method allows for precise control over the polymerization process, resulting in a well-defined product.

Industrial Production Methods

In industrial settings, microbial fermentation processes are commonly employed for the production of this polysaccharide. Specific strains of bacteria and fungi are engineered to ferment glucose-rich substrates, yielding the desired polysaccharide. This fermentation is followed by purification steps to isolate the polysaccharide from other fermentation products .

The applications of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc are diverse:

  • Food Industry: Used as a thickening agent and stabilizer in various food products.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its biocompatibility.
  • Biotechnology: Serves as a substrate for enzyme studies and metabolic engineering.

Its unique structural properties make it suitable for these applications, contributing to advancements in food technology and medical research .

Studies on the interactions of Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc with various biomolecules have shown that it can influence enzyme activity and cellular responses. The compound's ability to modulate biological pathways is attributed to its structural features, which allow it to engage with specific receptors and enzymes effectively. Such interactions are essential for understanding its role in metabolism and potential therapeutic applications .

Several compounds exhibit structural similarities with Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc:

Compound NameStructureUnique Features
Amylose(C6H10O5)nLinear polymer of glucose; major component of starch.
Maltodextrin(C6H10O5)nShort-chain polysaccharide; used as a food additive.
Cellulose(C6H10O5)nComposed of beta-glucose units; provides structural support in plants.
Glycogen(C6H10O5)nBranched polysaccharide; serves as energy storage in animals.

While all these compounds are polysaccharides composed of glucose units, Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-4)Glc(a1-1a)Glc is unique due to its specific linkage patterns (alpha 1,4 and 1,1), influencing its solubility, digestibility, and functional properties compared to others like amylose or cellulose .

XLogP3

-12.8

Hydrogen Bond Acceptor Count

31

Hydrogen Bond Donor Count

20

Exact Mass

990.32750517 g/mol

Monoisotopic Mass

990.32750517 g/mol

Heavy Atom Count

67

Dates

Modify: 2024-08-10

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